1-Aminocyclopent-3-enecarboxylic acid

Synthetic methodology Process chemistry Amino acid building block

Peptidomimetic design demands predictable backbone conformational control. 1-Aminocyclopent-3-enecarboxylic acid (Cpg) is an achiral, cyclic α,α-disubstituted quaternary amino acid that enforces type II β-turn geometry (crystallographic O···C distance: 5.49(1) Å). - Crystallographically validated β-turn (C10) induction in tripeptide scaffolds - 3,4-Olefin enables late-stage diversification via hydroboration, epoxidation, or cross-metathesis - Casabona-Cativiela route supports multigram procurement at 80% overall yield - ≥95% purity; compatible with standard Fmoc/t-Boc SPPS protocols

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 27314-05-2
Cat. No. B1248497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclopent-3-enecarboxylic acid
CAS27314-05-2
Synonyms1-aminocyclopent-3-ene-1-carboxylic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C=CCC1(C(=O)O)N
InChIInChI=1S/C6H9NO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4,7H2,(H,8,9)
InChIKeyURVAZCZXGWHWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminocyclopent-3-enecarboxylic Acid Overview


1-Aminocyclopent-3-enecarboxylic acid (CAS 27314-05-2; synonym: Ac5c=, Cpg) is an achiral, cyclic α,α-disubstituted quaternary amino acid (C₆H₉NO₂, MW 127.14) featuring a cyclopentene ring with both amino and carboxylic acid groups attached to the same Cα carbon [1]. This molecular architecture imposes severe backbone conformational restriction when incorporated into peptides, making it a valuable tool for stabilizing specific secondary structure motifs. The compound is commercially available as a fine chemical intermediate, typically at ≥95% purity, and is utilized primarily as a constrained building block in peptidomimetic design, foldamer chemistry, and as a synthetic precursor to functionalized cyclopentane amino acid derivatives [1]. Unlike its saturated counterpart 1-aminocyclopentane-1-carboxylic acid (Ac5c), the presence of the 3,4-unsaturation provides a chemical handle for further derivatization via the double bond [2].

Workflow Peptidomimetic design & foldamer chemistry Constrained quaternary α-amino acid building block
Selection Logic Predictable β-turn & 3₁₀-helix stabilization Conformationally restricted Cα-tetrasubstituted scaffold
Key Attribute Functionalizable 3,4-olefin handle Enables late-stage derivatization absent in saturated analogs

1-Aminocyclopent-3-enecarboxylic Acid: Substitution Risks


Substituting 1-aminocyclopent-3-enecarboxylic acid with regioisomeric or structurally similar cyclopentene amino acids introduces fundamental changes in conformational bias and biological activity that undermine experimental reproducibility. The compound is a quaternary α-amino acid (both substituents on Cα), whereas 2-aminocyclopent-3-ene-1-carboxylic acid is a β-amino acid with the amino group on the ring carbon adjacent to the carboxyl-bearing carbon, and 4-aminocyclopent-1-ene-1-carboxylic acid positions the amino group distal to the carboxyl group on the opposite side of the double bond. These positional differences produce divergent peptide backbone dihedral angle preferences: the quaternary architecture of 1-aminocyclopent-3-enecarboxylic acid enforces φ and ψ torsion angles characteristic of folded turn conformations, as demonstrated crystallographically in the Boc-Met-Cpg-Phe-OMe tripeptide which adopts a type II β-turn (C10) with a characteristic O···C distance of 5.49(1) Å [1]. In head-to-head conformational comparison within identical tripeptide sequences, replacing (S)-Leucine with Cpg yields a folded C₇ structure, whereas the diallylglycine (Dag) analog adopts a fully extended C₅ conformation [2]. Such conformational differences directly impact receptor recognition, as demonstrated by divergent chemotactic activity, lysozyme release, and superoxide anion production profiles in human neutrophil assays [2].

Target Compound 1-Aminocyclopent-3-enecarboxylic acid: Quaternary α-amino acid; induces type II β-turn (C₁₀) and folded C₇ conformations.
Substitute Risk: Diallylglycine Diallylglycine (Dag): Produces extended C₅ backbone. Conformational mismatch may disrupt β-turn-dependent recognition.
Target Compound 1-Aminocyclopent-3-enecarboxylic acid: Cα-tetrasubstituted; restricts φ and ψ torsion angles; enforces folded structures.
Substitute Risk: 2-Amino Regioisomer 2-Aminocyclopent-3-ene-1-carboxylic acid: β-Amino acid with 3 backbone torsion angles; fundamentally different folding propensities.
Target Compound 1-Aminocyclopent-3-enecarboxylic acid: Conformational constraint tool for peptide backbone engineering.
Substitute Risk: 4-Amino Regioisomer 4-Aminocyclopent-1-ene-1-carboxylic acid: Acts as a direct GABA receptor pharmacophore, not a conformational probe.

1-Aminocyclopent-3-enecarboxylic Acid: Differentiation from Analogs


Synthetic Yield Advantage for Multigram Preparation

The Casabona–Cativiela method (2006) delivers 1-aminocyclopent-3-enecarboxylic acid in 80% overall yield over four synthetic steps (90% for alkylation, 99% for ester cleavage, 91% for Grubbs-catalyzed ring-closing metathesis, 99% for final hydrolysis), enabling reliable multigram-scale production [1]. In direct cross-study comparison, the earlier Claisen rearrangement–metathesis route (2010) achieves only 47% overall yield in five steps for the same compound [2]. For the broader class of 1-aminocycloalkene-1-carboxylic acids (n = 5–7 ring sizes), the Schöllkopf bislactim methodology yields only 16–42% overall, with the cyclopentene case (n = 5) being particularly problematic due to difficulties in the RCM step and sluggish chiral auxiliary hydrolysis requiring 3–8 days [2]. The 80% yield route thus represents a ≥1.7-fold improvement over the next-best method and a ~2–5-fold improvement over the Schöllkopf approach, directly enabling practical procurement at lower cost and higher material throughput.

Synthetic Yield Advantage
Cross-study comparable
80% overall yield (4 steps, multigram scale)
May support cost-effective procurement for peptide library synthesis
Reported ≥1.7-fold yield context vs. Claisen/metathesis method (47%)
Synthetic methodology Process chemistry Amino acid building block Ring-closing metathesis

Cpg Induces Type II β-Turn, Dag Adopts Extended C₅

In a direct head-to-head structural comparison within the identical tripeptide framework For-Met-Xaa-Phe-OMe, where Xaa is the variable amino acid at position 2, 1-aminocyclopent-3-enecarboxylic acid (Cpg) and diallylglycine (Dag) produce strikingly different backbone conformations [1]. X-ray crystallographic analysis of the protected analog Boc-Met-Cpg-Phe-OMe reveals that Cpg induces a type II β-turn (C₁₀ conformation) at the Met-Cpg sequence, characterized by an intramolecular hydrogen bond and a quantified distance of 5.49(1) Å between the terminal pseudo-ring atoms O₆···C₃ [2]. NMR conformational analysis in solution confirms that the Cpg-containing tripeptide adopts a folded conformation with two consecutive γ-turns (C₇ structure), whereas the Dag-containing analog adopts a fully extended C₅ conformation [1]. The native (S)-Leucine-containing reference tripeptide fMLF-OMe adopts yet another conformational ensemble. These conformational differences are not subtle—they represent fundamentally different regions of Ramachandran space, directly impacting the presentation of pharmacophoric elements to biological targets.

β-Turn vs. Extended C₅
Head-to-head
Cpg: Type II β-turn (O···C 5.49 Å) Dag: Extended C₅ conformation
Predictable turn geometry may support rational peptidomimetic design
Conformational shift from extended to folded backbone trajectory
Peptide conformation β-turn mimetics Peptidomimetic design X-ray crystallography

310-Helical Propensity with Orthogonal Olefin Handle

Conformational analysis of Ac5c= (1-aminocyclopent-3-enecarboxylic acid) homopeptides from dimer through nonapeptide using FT-IR absorption, ¹H NMR spectroscopy, and X-ray crystallography demonstrates that these homopeptides consistently adopt a 310-helical structure, not a planar conformation [1]. This helical propensity is class-matched to that of the saturated analog Ac5c (1-aminocyclopentane-1-carboxylic acid), which also forms 310-helices in homopeptides [2]. However, the cyclopentene-based Ac5c= possesses a key differentiating feature: the 3,4-olefin provides a chemical handle for post-synthetic functionalization (e.g., hydroboration, epoxidation, dihydroxylation, cross-metathesis) that can introduce additional chiral centers or functionality without disrupting the helical backbone architecture [1]. The saturated Ac5c lacks this orthogonal reactivity. The side-chain cyclopentene ring in Ac5c= is symmetric with a puckered Cα carbon and coplanar Cβ, Cβ', Cγ, Cγ' carbons, conferring well-defined geometry [1].

3₁₀-Helical Propensity
Class-level
Identical 3₁₀-helical induction to saturated Ac5c, with a unique derivatizable olefin
May support foldamer libraries with late-stage diversification capability
Helical structure confirmed by FT-IR, NMR, and X-ray crystallography
Foldamer chemistry Helical peptides 310-helix α,α-disubstituted amino acids

Cpg Tripeptide’s Distinct Neutrophil Activity Profile

In a systematic structure-activity relationship study, the tripeptide For-Met-Cpg-Phe-OMe—where Cpg replaces the native (S)-Leucine at position 2 of the chemotactic reference peptide fMLF-OMe—was evaluated alongside For-Met-Alg-Phe-OMe and For-Met-Dag-Phe-OMe for three functional responses in human neutrophils: directed chemotaxis, lysozyme (lysosomal enzyme) release, and superoxide anion production [1]. All three analogs were compared directly to the reference fMLF-OMe. The Cpg-containing analog exhibits a distinct activity fingerprint resulting from its folded C₇ solution conformation, which presents the N-formyl and Phe-OMe pharmacophores in a different spatial arrangement than the extended Dag analog (C₅ conformation) or the native Leu-containing peptide. While specific EC₅₀/IC₅₀ values are reported in the full text, the abstract confirms that chemotaxis, degranulation, and respiratory burst were all differentially modulated by the conformational state induced by each unsaturated amino acid substitution [1].

Neutrophil Activity Profile
Head-to-head
Cpg tripeptide: Distinct chemotaxis, degranulation, and superoxide profile vs. fMLF-OMe
Supports conformational modulation of FPR signaling bias research
Folded C₇ vs. extended C₅ conformations produce divergent functional fingerprints
Chemotaxis Neutrophil biology Formyl peptide receptor Peptide SAR

Quaternary α- vs. β-Amino Acid Conformational Differences

1-Aminocyclopent-3-enecarboxylic acid belongs to the class of Cα-tetrasubstituted (quaternary) α-amino acids, where both the amino and carboxyl groups are attached to the same ring carbon [1]. This is fundamentally distinct from the regioisomeric 2-aminocyclopent-3-ene-1-carboxylic acid, which is a β-amino acid with the amino group on the carbon adjacent to the carboxyl-bearing carbon, introducing an additional backbone methylene unit upon peptide incorporation [2]. Quaternary α-amino acids restrict two backbone torsion angles (φ and ψ) simultaneously due to the Thorpe–Ingold effect, strongly favoring folded conformations (γ-turns, β-turns, or 310-helices) [3]. β-Amino acids, by contrast, have three backbone torsion angles and exhibit different folding propensities (e.g., 12- or 14-helix). The 4-aminocyclopent-1-ene-1-carboxylic acid regioisomer places the amino group on the opposite side relative to the double bond and behaves as a GABA analog with direct GABA receptor activity rather than serving as a conformational constraint tool [4].

α- vs. β-Amino Acid Class
Class-level
Quaternary α-amino acid restricts 2 torsion angles; β-amino acid has 3 torsional degrees
Conformational constraint profiles are fundamentally non-interchangeable
Selecting the wrong regioisomer changes the molecular tool entirely
Amino acid classification Quaternary amino acids β-Amino acids Conformational restriction Peptide backbone geometry

1-Aminocyclopent-3-enecarboxylic Acid Application Scenarios


Type II β-Turn Peptidomimetic Design

Investigators designing peptidomimetic ligands that require a stable type II β-turn (C₁₀) motif should prioritize 1-aminocyclopent-3-enecarboxylic acid over alternative constrained amino acids. X-ray crystallographic evidence demonstrates that Cpg induces this specific turn geometry with a quantified O₆···C₃ distance of 5.49(1) Å within the Boc-Met-Cpg-Phe-OMe tripeptide [1]. This predictable turn stabilization is not achievable with diallylglycine (Dag), which produces an extended C₅ backbone, or with (S)-allylglycine (Alg). The Cpg residue thus serves as a design element for turn-based peptidomimetic libraries targeting protein–protein interactions where a β-turn recognition motif is required.

310-Helical Foldamer Synthesis with Derivatization

For foldamer chemistry programs, Ac5c= (1-aminocyclopent-3-enecarboxylic acid) homopeptides from dimer to nonamer length reliably form 310-helical structures, matching the helical propensity of the well-characterized saturated Ac5c residue [1]. However, Ac5c= uniquely carries a 3,4-olefin that enables late-stage functionalization via hydroboration, epoxidation, dihydroxylation, or cross-metathesis, allowing systematic introduction of side-chain diversity onto a pre-organized helical scaffold. This orthogonal reactivity—absent in Ac5c and other cyclic quaternary amino acids—enables the synthesis of focused helical peptide libraries where backbone conformation is held constant while side-chain functionality is varied [1].

SAR of Chemotactic FPR Ligands

Research groups investigating formyl peptide receptor (FPR) signaling bias should employ 1-aminocyclopent-3-enecarboxylic acid as a conformational probe at position 2 of the fMLF-OMe scaffold. The Cpg-containing analog produces a distinct functional fingerprint across chemotaxis, degranulation, and superoxide production that differs from both the native Leu-containing peptide and other unsaturated amino acid analogs (Alg, Dag) [1]. Because these functional responses are mediated by different downstream signaling pathways (Gαi vs. β-arrestin), the conformational bias imposed by Cpg may enable biased agonism at FPRs. The folded C₇ solution conformation of the Cpg tripeptide provides a structurally characterized starting point for rational optimization [1].

Cost-Effective Large-Scale Peptide Library Synthesis

When planning parallel peptide synthesis or combinatorial library production where 1-aminocyclopent-3-enecarboxylic acid serves as a common building block, the Casabona–Cativiela synthetic route (80% overall yield, multigram scale) [1] makes procurement economically viable at quantities required for library generation (typically 5–50 g). This yield advantage directly translates to significantly lower cost per gram compared to acquiring the compound synthesized via the Claisen/metathesis route (47% yield) [2] or the Schöllkopf methodology (16–42% for related ring systems), enabling budget-constrained academic laboratories to incorporate this constrained amino acid into larger screening collections.

Application
Selection Property
Validation Focus
Type II β-turn peptidomimetic design
Conformational constraint review
β-turn geometry verification in target sequence
3₁₀-helical foldamer synthesis with derivatization
Orthogonal olefin reactivity context
Post-synthetic functionalization and helical integrity
SAR of chemotactic FPR ligands
Conformation-dependent signaling bias
Chemotaxis, degranulation, and superoxide production endpoints
Cost-effective large-scale peptide library synthesis
Synthetic yield and procurement context
Multigram-scale feasibility and budget fit review
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